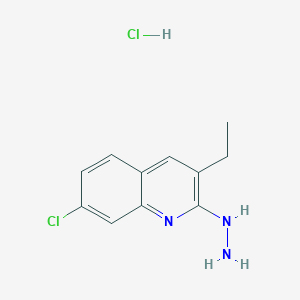
Tert-butyl 3-(4-(fluoromethyl)pyrrolidin-3-yl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(4-(fluoromethyl)pyrrolidin-3-yl)azetidine-1-carboxylate: is a synthetic organic compound with the molecular formula C13H23FN2O2. It is a derivative of azetidine and pyrrolidine, featuring a fluoromethyl group and a tert-butyl ester. This compound is of interest in medicinal chemistry and drug discovery due to its unique structural properties and potential biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 3-(4-(fluoromethyl)pyrrolidin-3-yl)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: Tert-butyl 3-(4-(fluoromethyl)pyrrolidin-3-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The fluoromethyl group can be oxidized to form corresponding alcohols or acids.
Reduction: The azetidine ring can be reduced under hydrogenation conditions.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluoromethyl alcohols or acids, while reduction can lead to fully saturated azetidine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Tert-butyl 3-(4-(fluoromethyl)pyrrolidin-3-yl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical space and the development of novel compounds with potential biological activities .
Biology: In biological research, this compound is studied for its interactions with various biological targets. It can serve as a probe to investigate the function of specific enzymes or receptors, particularly those involved in neurotransmission and signal transduction .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting central nervous system disorders, such as depression and anxiety .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its unique properties make it suitable for the design of new pesticides and polymers .
Wirkmechanismus
The mechanism of action of Tert-butyl 3-(4-(fluoromethyl)pyrrolidin-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoromethyl group can enhance binding affinity and selectivity towards these targets. The compound may modulate the activity of neurotransmitter receptors, leading to changes in signal transduction pathways and physiological responses .
Vergleich Mit ähnlichen Verbindungen
- Tert-butyl 3-(dimethylamino)-3-(fluoromethyl)azetidine-1-carboxylate
- Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate
- Tert-butyl 3-(4-piperidinyl)azetidine-1-carboxylate
Uniqueness: Tert-butyl 3-(4-(fluoromethyl)pyrrolidin-3-yl)azetidine-1-carboxylate is unique due to the presence of both azetidine and pyrrolidine rings, along with a fluoromethyl group. This combination of structural features imparts distinct physicochemical properties and biological activities, making it a valuable compound in drug discovery and development .
Eigenschaften
Molekularformel |
C13H23FN2O2 |
|---|---|
Molekulargewicht |
258.33 g/mol |
IUPAC-Name |
tert-butyl 3-[4-(fluoromethyl)pyrrolidin-3-yl]azetidine-1-carboxylate |
InChI |
InChI=1S/C13H23FN2O2/c1-13(2,3)18-12(17)16-7-10(8-16)11-6-15-5-9(11)4-14/h9-11,15H,4-8H2,1-3H3 |
InChI-Schlüssel |
WQLGBKJMAKOCCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2CNCC2CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


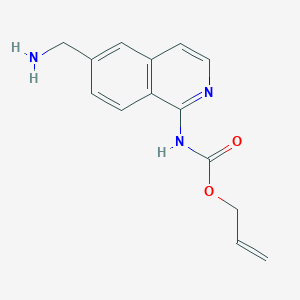
![5-Amino-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11856769.png)
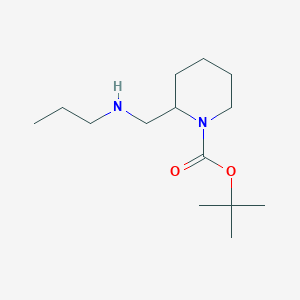
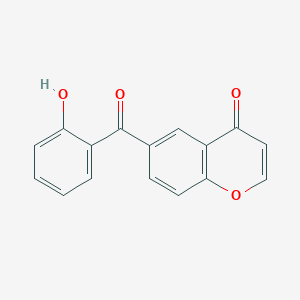
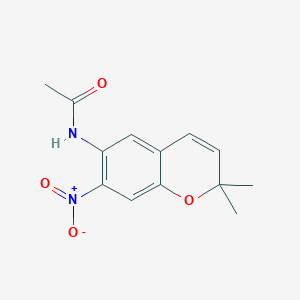
![6-Chloro-2-(p-tolyl)thiazolo[4,5-b]pyridine](/img/structure/B11856804.png)
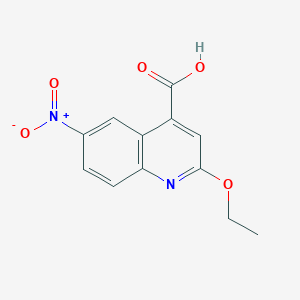

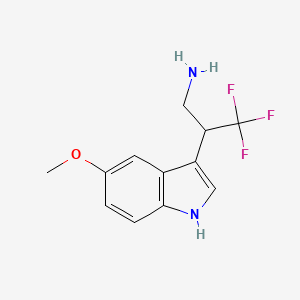

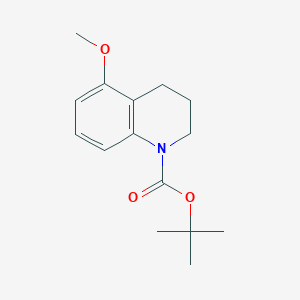
![3-(4-Chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzonitrile](/img/structure/B11856847.png)
